molecular formula C13H12N2O2S B3597610 N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B3597610
M. Wt: 260.31 g/mol
InChI Key: TXQDHEIXMMNOAS-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is a heterocyclic compound that contains both thiazole and benzofuran moieties. Compounds containing these moieties are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the benzofuran moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be coupled with benzofuran carboxylic acid derivatives .

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-8-9-4-2-3-5-10(9)17-11(8)12(16)15-13-14-6-7-18-13/h2-5H,6-7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQDHEIXMMNOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
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N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
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N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 4
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 5
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N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 6
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N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

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